2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are recognized for their diverse pharmacological applications, including antitumor, antibacterial, and antifungal activities . The compound 2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 3, a thiophen-2-yl moiety at position 5, and a 2-oxopropylsulfanyl chain at position 2.
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S3/c1-12(22)10-26-19-20-17-16(14(11-25-17)15-8-5-9-24-15)18(23)21(19)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKBOGCKSKQLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Pharmacological Potential
The compound has shown promise as an antitumor agent . Studies indicate that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to enhanced antitumor activity by targeting specific cellular pathways involved in cancer progression.
Antimicrobial Activity
Compounds containing thiophene and pyrimidine rings have been investigated for their antimicrobial properties . Preliminary studies suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly in the context of inhibiting certain kinases involved in cancer cell signaling pathways. The structure allows for interactions with enzyme active sites, potentially leading to the development of targeted therapies for diseases characterized by aberrant kinase activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | The compound showed IC50 values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity. |
| Study B | Test antimicrobial efficacy | The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties. |
| Study C | Investigate enzyme inhibition | In vitro assays indicated that the compound inhibited kinase activity by up to 70%, highlighting its potential as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Substituent Diversity: The target compound’s 2-oxopropylsulfanyl group distinguishes it from amino-substituted analogues (e.g., 2d, 2e) and triazole derivatives (e.g., 6b). Electron-withdrawing groups (e.g., dichlorophenyl in 2e) may enhance stability but reduce solubility compared to electron-donating groups (e.g., methoxy in 5b) .
- Synthetic Efficiency : Yields for analogues range from 67% (5b ) to 87% (2g ), suggesting room for optimization in the target compound’s synthesis.
Pharmacological and Physicochemical Properties
Molecular Docking and Target Affinity
Studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives highlight their affinity for biotargets such as DNA topoisomerases and kinases . For example:
- Triazole derivatives (6b–d) : Exhibit enhanced binding to fungal CYP51 (antifungal target) due to hydrophobic triazole interactions .
- Amino-substituted analogues (2d–j): Show antitumor activity via inhibition of EGFR tyrosine kinase, with IC₅₀ values <10 μM for 2e and 2f .
The target compound’s thiophen-2-yl and 2-oxopropylsulfanyl groups may improve membrane permeability and target engagement compared to bulkier substituents (e.g., naphthyl in 2g ) .
Solubility and Bioavailability
- Hydrophobic substituents (e.g., dichlorophenyl in 2e ) reduce aqueous solubility, whereas polar groups (e.g., 2-oxopropylsulfanyl in the target compound) may enhance it .
- Triazole derivatives (6b–d) : Moderate logP values (2.8–3.5) suggest balanced lipophilicity for blood-brain barrier penetration .
Biological Activity
The compound 2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidinone, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step processes including cyclization and functional group modifications. For the specific compound , methods may include the reaction of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions to yield the desired structure.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures inhibited the growth of human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. For instance:
- Compound 19 demonstrated inhibition across multiple cancer cell lines with IC50 values as low as 0.94 µM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal liver cells .
Table 1 summarizes the IC50 values for various thieno[2,3-d]pyrimidinone derivatives:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 19 | A549 | 0.94 | Strong anti-proliferative |
| 15 | MCF-7 | 1.20 | Effective, low toxicity |
| 22 | PC-3 | 1.50 | Moderate activity |
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidinones have shown promising antimicrobial activity. For example:
- Compound 22 , which features a methoxyphenyl group, exhibited broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM against several gram-positive and gram-negative bacteria, outperforming standard antibiotics like streptomycin and ampicillin .
Table 2 highlights the antimicrobial efficacy of selected compounds:
| Compound | Bacterial Strain | MIC (mM) | Comparison to Control |
|---|---|---|---|
| 22 | Staphylococcus aureus | 0.05 | 6-fold more potent than Ampicillin |
| 22 | Escherichia coli | 0.10 | Comparable to Streptomycin |
| 22 | Pseudomonas aeruginosa | 0.13 | Significant activity |
The mechanisms underlying the biological activities of thieno[2,3-d]pyrimidinones are diverse:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through pathways involving caspases and other apoptosis-related proteins.
- Antimicrobial Mechanisms : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidinones:
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation involves a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify proton environments and carbon frameworks. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while the 2-oxopropyl group shows distinct carbonyl signals (~δ 200–210 ppm in ) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and stereochemistry .
Q. What are the critical steps in synthesizing this thieno[2,3-d]pyrimidinone derivative?
- Methodological Answer : Synthesis typically involves:
- Multi-step Cyclization : Start with substituted thiophene and pyrimidine precursors. For example, coupling 3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with 2-oxopropylsulfanyl groups via nucleophilic substitution .
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/dioxane) to isolate the product .
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing in THF at 80°C for 12–24 hours improves yield .
Q. How can researchers monitor reaction progress during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Track intermediates using UV-active spots and solvent systems like chloroform:methanol (9:1) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity post-reaction .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the 2-oxopropyl group) be resolved?
- Methodological Answer :
- Refinement Strategies : Use SHELXL’s PART and DFIX commands to model disordered regions. Apply restraints to bond lengths and angles .
- Twinned Data Handling : For overlapping diffraction patterns, employ TWIN/BASF commands in SHELXTL to deconvolute data .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What experimental designs are suitable for evaluating this compound’s biological activity against cancer targets?
- Methodological Answer :
- In Vitro Assays :
- Dose-Response Studies : Test cytotoxicity (IC) using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) or thymidylate synthase (TS) via fluorometric assays .
- Control Groups : Include positive controls (e.g., methotrexate for DHFR inhibition) and solvent controls (DMSO) .
- Statistical Design : Use randomized block designs with replicates (n ≥ 3) to minimize variability .
Q. How do substituents on the thiophene or phenyl rings influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogen (Cl, F), methyl, or methoxy substituents and compare activities. Example:
| Substituent Position | Bioactivity (IC, μM) | Key Interaction |
|---|---|---|
| 4-Fluorophenyl | 0.45 | Enhanced H-bonding |
| 3-Methylphenyl | 1.20 | Hydrophobic pocket fit |
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
- Methodological Answer :
- Trapping Unstable Intermediates : Use low-temperature NMR (−40°C) or derivatization with stabilizing agents (e.g., trimethylsilyl chloride) .
- Mass Spectrometry (HRMS) : Confirm molecular ions and fragment patterns. For example, observe [M+H] at m/z 467.0821 .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Re-examine Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl) .
- Dynamic Effects : Consider rotamers in NMR (e.g., 2-oxopropyl group rotation causing signal splitting) .
- Cross-Validation : Compare with analogous compounds (e.g., ’s thieno-pyrimidines) to identify systematic errors .
Q. What methodologies validate the environmental stability of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 37°C and monitor degradation via HPLC .
- Photostability Tests : Expose to UV light (300–400 nm) and analyze by LC-MS for photodegradants .
Tables for Reference
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals for Target Compound | Reference |
|---|---|---|
| NMR | δ 7.2–7.8 (thiophene), δ 4.2 (SCH) | |
| NMR | δ 195.5 (C=O), δ 125–140 (aromatic carbons) | |
| IR | 1680 cm (C=O), 1240 cm (C-S) |
Table 2 : Biological Activity Trends in Thieno-Pyrimidine Analogs
| Compound Modification | IC (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 5-(Thiophen-2-yl) substitution | 0.45 | TS | |
| 3-Phenyl substitution | 1.80 | DHFR |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
